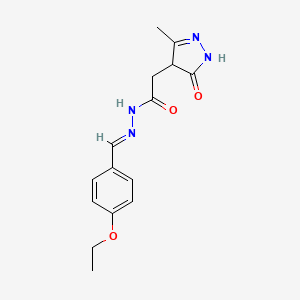![molecular formula C13H19BrN4O B5731503 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)
4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine, also known as BML-210, is a small molecule that has been studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.
Scientific Research Applications
4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of a protein called glycogen synthase kinase 3 beta (GSK-3β). This protein is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine works by binding to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease models, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes models, this compound has been shown to improve insulin sensitivity and glucose tolerance.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows it to be used in a variety of cell-based assays. However, one limitation of using this compound is that it can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine. One area of research could focus on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce off-target effects. Another area of research could focus on identifying novel targets of this compound and exploring its potential therapeutic applications in other diseases. Finally, future research could focus on developing this compound derivatives with improved potency and selectivity.
In conclusion, this compound is a small molecule that has been studied for its potential therapeutic applications. Its ability to inhibit the activity of GSK-3β has made it a promising candidate for the treatment of a variety of diseases. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutics.
Synthesis Methods
The synthesis of 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine involves a multi-step process that begins with the reaction of 4,5-dibromo-2-nitropyrimidine and 1-piperidin-4-ylmorpholine. This reaction is followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting compound is then treated with hydrochloric acid to yield the final product, this compound.
properties
IUPAC Name |
4-(5-bromo-4-piperidin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-10-15-13(18-6-8-19-9-7-18)16-12(11)17-4-2-1-3-5-17/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSZNWTPDUPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)


![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)


![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)



